molecular formula C11H8ClF3N2O2 B1316564 Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 420130-58-1

Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B1316564
M. Wt: 292.64 g/mol
InChI Key: IPBOOGRUZIRYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C11H8ClF3N2O2 . It has an average mass of 292.642 Da and a mono-isotopic mass of 292.022644 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8ClF3N2O2/c1-2-19-10(18)8-9(11(13,14)15)16-7-4-3-6(12)5-17(7)8/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.64 . It is recommended to be stored at a temperature between 28°C .

Scientific Research Applications

Fluorescent Probes for Mercury Ion Detection

One of the significant applications of derivatives of Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves their use as fluorescent probes for mercury ion detection. The synthesis process involving β-lactam carbenes and 2-pyridyl isonitriles, followed by acidic hydrolysis, leads to the production of novel imidazo[1,2-a]pyridine derivatives. These compounds exhibit efficient fluorescence for mercury ion detection in both acetonitrile and buffered aqueous solutions, offering a practical approach for environmental and biological mercury monitoring (Shao et al., 2011).

Synthesis of Spiro Compounds

Another application is found in the synthesis of spiro compounds, specifically Ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates. These compounds are synthesized from reactions involving 3-[bis(methylthio)methylene]-2(3H)-imidazo[1,2-a]pyridinones with ethyl 4-chloroacetoacetate in the presence of a base. The unique aspect of these compounds is the observation of their proton signals in 1H-NMR spectra changing with sample concentration, indicating conformational changes in the cyclopentenone moiety, which could be of interest in studying molecular dynamics and interactions (Abe et al., 2010).

Investigation into Heterocyclic Compounds

The ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate also serves as a precursor in the synthesis of heterocyclic compounds with potential biological activities. The synthesis of pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazinones from imidazo[1,2-a]pyridines represents an investigation into building fused triazines, showcasing the versatility of imidazo[1,2-a]pyridine systems in generating biologically active structures (Zamora et al., 2004).

Catalytic Activities in Oxidation Reactions

Derivatives of Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate exhibit catalytic activities, notably in the oxidation of catechol to o-quinone using atmospheric oxygen. This application highlights the potential of these compounds in catalysis, particularly in environmentally benign oxidation processes, where the rate of oxidation is influenced by the nature of the ligand, transition metals, ion salts, and the concentration of the complex (Saddik et al., 2012).

Future Directions

While specific future directions for this compound are not mentioned in the search results, it’s worth noting that imidazo[1,2-a]pyridine compounds are being actively researched for their potential applications in medicinal chemistry, particularly as antituberculosis agents . This suggests that “Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate” and related compounds may have promising future applications in drug discovery and development.

properties

IUPAC Name

ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N2O2/c1-2-19-10(18)8-9(11(13,14)15)16-7-4-3-6(12)5-17(7)8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBOOGRUZIRYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.